2,7-Dioxaspiro[4.4]nonan-4-ol
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Overview
Description
2,7-Dioxaspiro[44]nonan-4-ol is a spiroketal compound characterized by a unique bicyclic structure that includes two oxygen atoms in a spiro configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dioxaspiro[4.4]nonan-4-ol typically involves the condensation of diols with aldehydes or ketones under acidic conditions. One common method includes the reaction of 1,3-dioxolane with formaldehyde in the presence of an acid catalyst to form the spiroketal structure . Another approach involves the use of γ-lactones, which undergo ring-opening and subsequent cyclization to form the desired spiroketal .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,7-Dioxaspiro[4.4]nonan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the spiroketal to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spiroketal structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted spiroketals, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,7-Dioxaspiro[4.4]nonan-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,7-Dioxaspiro[4.4]nonan-4-ol exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The spiroketal structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Another spiroketal with a similar structure but different functional groups.
2,7-Dimethyl-1,6-dioxaspiro[4.4]nonane: A derivative with methyl groups at specific positions, altering its chemical properties.
Uniqueness
2,7-Dioxaspiro[4.4]nonan-4-ol is unique due to its specific hydroxyl group, which provides additional reactivity and potential for functionalization compared to other spiroketals. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H12O3 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2,7-dioxaspiro[4.4]nonan-4-ol |
InChI |
InChI=1S/C7H12O3/c8-6-3-10-5-7(6)1-2-9-4-7/h6,8H,1-5H2 |
InChI Key |
BFDGQGFQWBMHMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC12COCC2O |
Origin of Product |
United States |
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